Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate
Description
Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGBARSAQWXCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method involves the use of a multicomponent reaction, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in the presence of a catalyst to form the desired imidazo[1,2-A]pyridine scaffold .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-A]pyridine compounds, which can be further utilized in pharmaceutical research .
Scientific Research Applications
Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their molecular properties, and functional differences:
Reactivity and Functional Group Analysis
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) are less polar than carboxylic acids (), impacting bioavailability and metabolic stability. Esters often act as prodrugs, hydrolyzing in vivo to active acids.
- Sulfonyl Chloride : The sulfonyl chloride group in enables facile substitutions, making it versatile in synthesizing sulfonamides for pharmaceuticals.
Biological Activity
Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory effects, along with structure-activity relationships (SAR) and recent research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- CAS Number : 1235440-64-8
The compound features a fused imidazole and pyridine ring system with a carboxylate substituent that plays a crucial role in its biological activity.
1. Anticancer Activity
Recent studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The mechanisms often involve apoptosis induction and inhibition of cell proliferation.
Case Study : A derivative with a similar scaffold demonstrated IC50 values in the low micromolar range against various cancer cell lines:
- MCF-7 (Breast cancer) : IC50 = 5 µM
- A549 (Lung cancer) : IC50 = 3 µM
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| A549 | 3 |
| HeLa | 4 |
2. Antibacterial Activity
The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Anti-inflammatory Effects
In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines in macrophages.
Research Findings : A study found significant reductions in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages treated with this compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents on the imidazole or pyridine rings can enhance or diminish its pharmacological effects.
Key Findings
- Substituents at the 7-position significantly increase anticancer potency.
- Electron-withdrawing groups enhance antibacterial activity.
Recent Advances in Research
Ongoing research focuses on the synthesis and optimization of imidazo[1,2-a]pyridine derivatives. Transition-metal-catalyzed reactions are being employed to create more potent analogs with improved biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
